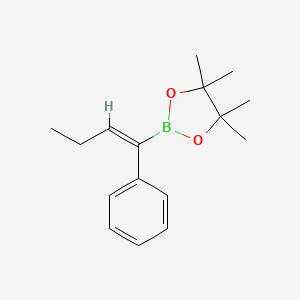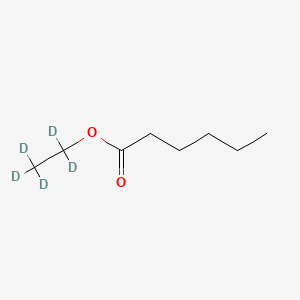
Ethyl-d5Caproate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl-d5Caproate, also known as Ethyl Hexanoate-d5, is a deuterated form of Ethyl Caproate. It is an ester derived from hexanoic acid and ethanol, where five hydrogen atoms are replaced by deuterium. This compound is widely used in various industries due to its unique properties and characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-d5Caproate typically involves the esterification of deuterated ethanol (ethanol-d5) with hexanoic acid. This process is catalyzed by a strong acid, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
C6H11COOH+C2D5OH→C6H11COOC2D5+H2O
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure high yield and purity. The use of deuterated ethanol ensures the incorporation of deuterium atoms into the final product, which is essential for its applications in scientific research.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl-d5Caproate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexanoic acid and other oxidation products.
Reduction: Reduction reactions can convert it back to the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.
Major Products
Oxidation: Hexanoic acid and water.
Reduction: Ethanol-d5 and hexanoic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl-d5Caproate is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a reference standard in gas chromatography and mass spectrometry for the analysis of esters.
Biology: It is used in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: It is employed in pharmacokinetic studies to understand the metabolism of ester compounds.
Industry: It is used in the flavor and fragrance industry due to its fruity aroma.
Mecanismo De Acción
The mechanism of action of Ethyl-d5Caproate involves its interaction with various molecular targets and pathways:
Enzymatic Hydrolysis: It is hydrolyzed by esterases to produce hexanoic acid and ethanol-d5.
Metabolic Pathways: The deuterium atoms are incorporated into metabolic pathways, allowing for the study of metabolic processes.
Comparación Con Compuestos Similares
Ethyl-d5Caproate can be compared with other similar compounds such as:
Ethyl Caproate: The non-deuterated form, which lacks the deuterium atoms.
Methyl Caproate: An ester derived from methanol and hexanoic acid.
Propyl Caproate: An ester derived from propanol and hexanoic acid.
Uniqueness
The presence of deuterium atoms in this compound makes it unique for use in isotopic labeling studies, providing insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated compounds.
Propiedades
Fórmula molecular |
C8H16O2 |
|---|---|
Peso molecular |
149.24 g/mol |
Nombre IUPAC |
1,1,2,2,2-pentadeuterioethyl hexanoate |
InChI |
InChI=1S/C8H16O2/c1-3-5-6-7-8(9)10-4-2/h3-7H2,1-2H3/i2D3,4D2 |
Clave InChI |
SHZIWNPUGXLXDT-PVGOWFQYSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)CCCCC |
SMILES canónico |
CCCCCC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


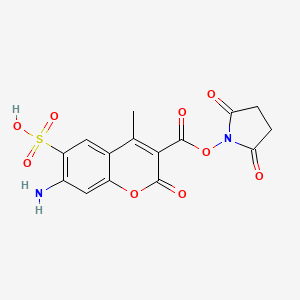
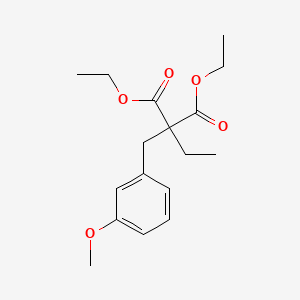
![3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13444653.png)
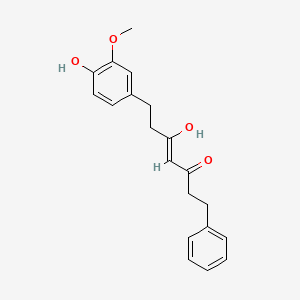
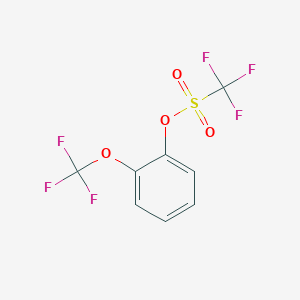
![7-Oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid, 5-(1-ethylpropoxy)-, methyl ester, (1R,5S,6R)-rel-; (1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid methyl ester; (1RS,5SR,6SR)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid methyl ester](/img/structure/B13444673.png)
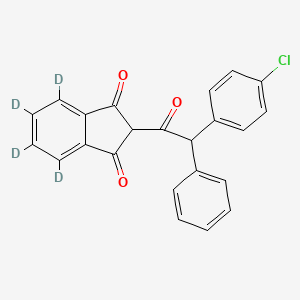


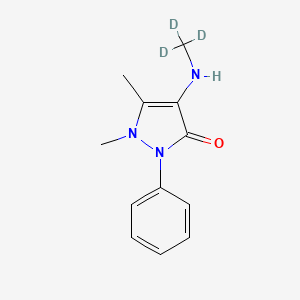
![1-[(2R,3R,4S)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13444692.png)

